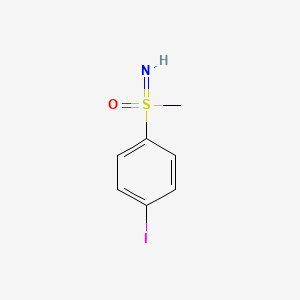

Imino(4-iodophenyl)(methyl)-l6-sulfanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imino(4-iodophenyl)(methyl)-l6-sulfanone is a chemical compound characterized by the presence of an imino group, a 4-iodophenyl group, a methyl group, and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 4-iodoaniline with a suitable aldehyde or ketone under reflux conditions in the presence of a catalyst. For instance, a common method involves heating a solution of 4-iodoaniline and an appropriate aldehyde in ethanol, followed by the addition of a catalyst such as dimethylformamide (DMF) and dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Imino(4-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(4-iodophenyl)(methyl)-l6-sulfanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of Imino(4-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the 4-iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(E)-2-(((4-Iodophenyl)imino)methyl)-6-methoxyphenol: Similar structure with a methoxy group instead of a sulfanone group.

4-Iodo-2-{(E)-[(4-iodophenyl)imino]methyl}-6-methoxyphenol: Contains an additional iodine atom and a methoxy group.

Uniqueness

Imino(4-iodophenyl)(methyl)-l6-sulfanone is unique due to the presence of the sulfanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Imino(4-iodophenyl)(methyl)-l6-sulfanone, with the chemical formula C7H8INOS and CAS number 2362002-14-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Weight : 281.12 g/mol

- Purity : 97.00%

- Structure : The compound features an imino group attached to a 4-iodophenyl moiety and a sulfanone functional group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, a study reported that derivatives of similar sulfanone compounds showed significant inhibition of bacterial growth, suggesting a potential role for this compound in antibacterial therapies .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted that sulfanone derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Apoptosis induction |

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Experimental models demonstrated that the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Researchers tested this compound against clinical isolates of resistant bacteria. The results indicated a substantial reduction in bacterial viability, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.

-

Antitumor Mechanism Investigation

- A detailed investigation into the mechanism of action revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, which played a crucial role in inducing apoptosis in cancer cells.

-

Inflammation Model Study

- In vivo studies using murine models showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its anti-inflammatory properties.

Properties

IUPAC Name |

imino-(4-iodophenyl)-methyl-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBPWHHHMNWQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.